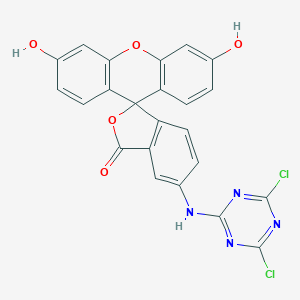

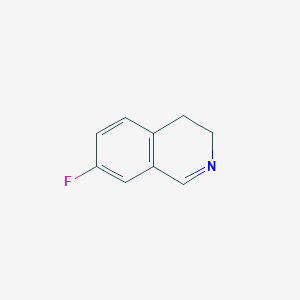

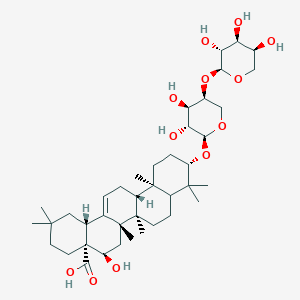

![molecular formula C10H11NO4 B149080 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid CAS No. 129042-60-0](/img/structure/B149080.png)

3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

説明

Synthesis Analysis

The synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, as described in the first paper, involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . Similarly, the second paper outlines the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives using the same Michael addition reaction . These synthetic routes are significant as they provide access to compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of benzoic acid derivatives that are substituted with amino groups and various other functional groups that contribute to their biological activity. The presence of nitrogen, oxygen, or sulfur atoms within the rings of these compounds is of particular interest due to their biological importance, as mentioned in the second paper .

Chemical Reactions Analysis

The compounds synthesized in these studies undergo molecular docking, which is a chemical reaction analysis to predict the orientation of a compound when bound to a protein to form a stable complex. This is crucial for understanding the biological activity of the compounds. Compound 3d from both studies showed promising results in molecular docking with HDAC8, indicating potential as a pharmaceutical agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their antioxidant activity, were evaluated using DPPH and ABTS procedures. Compounds from both studies exhibited significant antioxidant activity, with compound 3d showing the highest inhibition in both DPPH and ABTS evaluations . The cytotoxicity of these compounds was also tested against the cervical cancer cell line HeLa, with compound 3d again showing the maximum inhibition and better activity than the standard drug .

Biological Evaluation

The biological evaluation of these compounds, as described in both papers, involves assessing their cytotoxicity against the HeLa cell line and their antioxidant activity. The results indicate that the synthesized compounds, particularly compound 3d, have significant potential as therapeutic agents due to their high levels of inhibition and better activity compared to standard drugs .

科学的研究の応用

Pharmacology and Biochemistry

- Synthesis of Pharmacologically Active Derivatives : A study by Chapman, Scrowston, and Westwood (1969) discusses the synthesis of α-Amino-β-(3-benzo[b]thienyl) propionic acid, an analogue of tryptophan with potential for pharmacological evaluation (Chapman, Scrowston, & Westwood, 1969).

Radiochemistry

- Development of PET Radiotracers : Gao, Wang, and Zheng (2018) synthesized compounds using a similar structure for potential use as PET radiotracers in Alzheimer's disease imaging (Gao, Wang, & Zheng, 2018).

Organic Chemistry

- Synthesis of Chiral Derivatives : Weigl and Wünsch (2002) presented a high yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, demonstrating the compound's applicability in creating structurally diverse molecules (Weigl & Wünsch, 2002).

Chemical Synthesis and Analysis

- Synthesis of L-DOPS : Kurosawa and Nishioka (1996) described an efficient method for synthesizing carbon-14 labeled L-DOPS, a norepinephrine precursor, highlighting its utility in metabolic studies (Kurosawa & Nishioka, 1996).

Molecular Pharmacology

- Development of 5-lipoxygenase-activating Protein Inhibitors : Hutchinson et al. (2009) developed potent inhibitors for leukotriene synthesis, involving structural features akin to 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid, showcasing its relevance in pharmacological research (Hutchinson et al., 2009).

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

It’s worth noting that substituted cinnamic and dihydrocinnamic acids, which are structurally similar to this compound, show anti-inflammatory and analgesic activity .

Result of Action

Compounds with similar structures have shown antioxidant properties , anti-inflammatory and analgesic activity , and selectivity between cancer cells and normal cells .

特性

IUPAC Name |

3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWMFJZOSZPAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

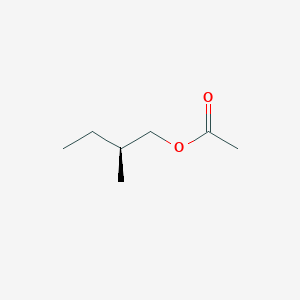

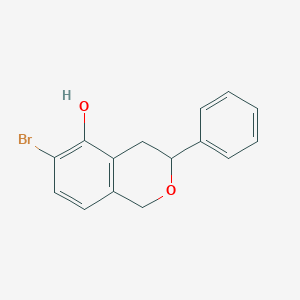

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)